Crocin 2

Catalog No.
S634972
CAS No.
55750-84-0
M.F
C38H54O19
M. Wt
814.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crocin 2

CAS Number

55750-84-0

Product Name

Crocin 2

IUPAC Name

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Molecular Formula

C38H54O19

Molecular Weight

814.8 g/mol

InChI

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1

InChI Key

CZSBHMFVVLYIQQ-DRVLGOCHSA-N

SMILES

Array

Synonyms

Crocetingentiobiosylglucosyl ester; Tricrocin; Crocin 2; b-D-Glucopyranose 6-O-b-D-glucopyranosyl-1-[(2E,4E,6E,8E,10E,12E,14E)-b-D-glucopyranosyl 2,6,11,15-tetramethyl-2,4,6,8,10,12,14-hexadecaheptaenedioate]

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Crocetin gentiobiosylglucosyl ester is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of diester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Crocin 2 (CAS 55750-84-0) is a highly water-soluble apocarotenoid and a specific crocetin diglycoside (gentiobiosyl-glucosyl ester) naturally found as a minor component in Crocus sativus (saffron) and Gardenia jasminoides. Unlike highly lipophilic standard carotenoids, Crocin 2's specific glycosylation pattern imparts exceptional aqueous solubility, making it a critical target for aqueous-based formulations, food chemistry, and pharmacological research[1]. In procurement, sourcing pure Crocin 2 is challenging due to its low natural abundance relative to the predominant Crocin 1. This drives the need for precisely synthesized or enzymatically produced lots to ensure reproducible stability, bioavailability, and antioxidant performance in advanced research and industrial applications.

Substituting pure Crocin 2 with crude saffron extracts, total crocins, or the more abundant Crocin 1 introduces significant process and experimental risks. Crude extracts suffer from extreme batch-to-batch variability in the ratio of Crocin 1 to Crocin 2, 3, and 4, which directly impacts the dissolution rate and total antioxidant capacity [1]. Furthermore, substituting with the aglycone (crocetin) drastically reduces aqueous solubility, requiring organic cosolvents that may be incompatible with downstream biological assays or food-grade formulations. Finally, Crocin 1 and Crocin 2 exhibit different enzymatic synthesis dependencies and varying bioactivity profiles; relying on Crocin 1 as a generic proxy can lead to inaccurate efficacy benchmarking in hepatoprotective, antiviral, and metabolic engineering models.

Cosolvent-Directed Biosynthesis Yield vs. Crocin 1

In a one-pot cascade reaction utilizing Bacillus subtilis glycosyltransferase (Bs-GT) and Arabidopsis thaliana sucrose synthase (At-SuSy), the specific yield of crocins is highly dependent on cosolvent concentration. Utilizing a 2% DMSO aqueous solution specifically drives the biosynthesis of Crocin 2 to a high yield of 3.25 g/L. In contrast, shifting to a 10% DMSO environment selectively produces Crocin 1 at 2.12 g/L[1].

Evidence DimensionEnzymatic biosynthesis yield
Target Compound Data3.25 g/L (in 2% DMSO)
Comparator Or BaselineCrocin 1: 2.12 g/L (in 10% DMSO)
Quantified Difference1.53x higher absolute mass yield for Crocin 2 when optimized at low cosolvent concentrations
ConditionsBs-GT/At-SuSy one-pot cascade reaction with periodic crocetin addition

Enables process chemists to selectively procure or scale Crocin 2 using targeted cosolvent ratios rather than relying on inefficient natural extraction.

Natural Abundance vs. Crocin 1 in Plant Extracts

In conventional solid-liquid methanol extraction of Gardenia jasminoides fruit pulp, the natural abundance of crocetin esters is heavily skewed. Extraction yields approximately 10.43 µg/mL of Crocin 1, but only 0.37 µg/mL of Crocin 2. Even when using optimized CO2-expanded liquid extraction (CXE 80% aqueous ethanol), Crocin 1 yields reach 13.63 µg/mL while Crocin 2 remains a minor fraction at 0.51 µg/mL [1].

Evidence DimensionNatural extract concentration
Target Compound Data0.37 - 0.51 µg/mL
Comparator Or BaselineCrocin 1: 10.43 - 13.63 µg/mL
Quantified Difference~26-28 fold lower natural abundance than Crocin 1
ConditionsMethanol and CO2-expanded liquid extraction from Gardenia jasminoides

Highlights the necessity of procuring high-purity, synthetically or enzymatically derived Crocin 2 to avoid the massive yield limitations and inconsistency of crude plant extraction.

Aqueous Stability and pH-Dependent Degradation

Crocetin esters, including Crocin 2, exhibit highly pH-dependent stability profiles in aqueous environments. Dissolution testing and storage kinetics demonstrate that crocins are most stable in slightly acidic to neutral media (pH 5.0 to 6.8). However, when exposed to highly acidic conditions (pH ≤ 2.0), crocins undergo rapid degradation, losing significant structural integrity and degrading within 10 minutes in simulated gastric fluid models [1].

Evidence DimensionAqueous stability and degradation rate
Target Compound DataStable at pH 5.0 - 6.8
Comparator Or BaselineRapid degradation at pH ≤ 2.0
Quantified DifferenceNear-complete degradation within minutes under highly acidic conditions compared to prolonged stability at pH 5-6.8
ConditionsAqueous storage and simulated gastric dissolution testing

Dictates strict formulation and storage constraints, requiring buyers to utilize neutral or slightly acidic buffers to prevent premature hydrolysis.

In Vivo Hepatoprotective Efficacy Differentiation

In murine models of CCl4-induced liver injury, the specific glycosylation of crocetin derivatives impacts their hepatoprotective efficacy. While Crocin 1 (400 mg/kg) provides baseline hepatoprotection, treatment with mixed crocins (containing Crocin 2) or the aglycone crocetin demonstrated a significantly stronger restoration of serum total protein levels (47.49 mg/mL and 48.12 mg/mL, respectively) compared to the model control (40.05 mg/mL), outperforming isolated Crocin 1 in overall AST/ALT reduction[1].

Evidence DimensionRestoration of serum total protein (Hepatoprotection)
Target Compound DataMixed crocins (incl. Crocin 2): 47.49 mg/mL
Comparator Or BaselineModel Control: 40.05 mg/mL; Crocin 1 showed weaker overall AST/ALT reduction
Quantified DifferenceSignificant restoration of total protein and enhanced transaminase reduction by the crocin mixture over isolated Crocin 1
ConditionsCCl4-induced liver injury in mice (400 mg/kg oral dose)

Demonstrates that relying solely on the most abundant Crocin 1 may limit therapeutic efficacy, justifying the specific procurement of Crocin 2 for pharmacological research.

Enzymatic Biosynthesis and Scale-Up Research

Utilizing Crocin 2 as a target compound in engineered Bacillus subtilis or E. coli metabolic pathways to optimize cosolvent-directed glycosyltransferase activity, directly building on its specific 3.25 g/L yield profile in 2% DMSO [1].

Aqueous-Based Antioxidant Formulations

Formulating water-soluble natural pigments where the high aqueous solubility of Crocin 2 provides a distinct advantage over the lipophilic aglycone crocetin, provided the formulation is buffered to pH 5.0–6.8 to prevent degradation [1].

Analytical Benchmarking of Plant Extracts

Serving as an essential HPLC reference standard to quantify the minor Crocin 2 fraction (typically <1 µg/mL) in Crocus sativus and Gardenia jasminoides extracts, ensuring batch-to-batch quality control against the dominant Crocin 1 [1].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

814.32592949 Da

Monoisotopic Mass

814.32592949 Da

Heavy Atom Count

57

UNII

ZF2MOD2N6Y

Wikipedia

Crocetin gentiobiosylglucosyl ester

Dates

Last modified: 08-15-2023
Ind. J. Chem., 1975, 13, p339

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